molecular formula C9H8N2O2 B13311573 4-methyl-1H-indazole-7-carboxylic acid CAS No. 1894790-30-7

4-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B13311573
CAS No.: 1894790-30-7
M. Wt: 176.17 g/mol
InChI Key: YJQDBHCZSCHFOB-UHFFFAOYSA-N
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Description

4-methyl-1H-indazole-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a bicyclic structure composed of a pyrazole ring fused with a benzene ring. This compound is part of the indazole family, which is known for its significant pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups .

Mechanism of Action

The mechanism of action of 4-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1H-indazole-7-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological properties compared to other indazole derivatives .

Properties

CAS No.

1894790-30-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

YJQDBHCZSCHFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)C(=O)O

Origin of Product

United States

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